molecular formula C110H180O B3152506 Dolichol 22 CAS No. 73742-38-8

Dolichol 22

Cat. No.: B3152506
CAS No.: 73742-38-8
M. Wt: 1518.6 g/mol
InChI Key: UHVHFGNZKPGPFV-MLSWYBMWSA-N
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Description

Dolichol 22 is a long-chain unsaturated polyisoprenoid alcohol, part of the dolichol family, which consists of compounds with varying numbers of isoprene units. Dolichols play a crucial role in the post-translational modification of proteins, particularly in the process of N-glycosylation, where they act as lipid carriers for sugar molecules . This compound, specifically, contains 22 isoprene units, making it a significant member of this family.

Mechanism of Action

Dolichols play a role in the post-translational modification of proteins known as N-glycosylation in the form of dolichol phosphate . Dolichols function as a membrane anchor for the formation of the oligosaccharide Glc3–Man9–GlcNAc2 . This oligosaccharide is transferred from the dolichol donor onto certain asparagine residues .

Future Directions

In the future, the deliberate modification of therapeutic protein glycosylation will become more prevalent as glycoengineering strategies, including sophisticated computer-aided tools for “building in” glycans sites, acceptance of a broad range of production systems with various glycosylation capabilities, and supplementation methods for introducing non-natural metabolites into glycosylation pathways further develop and become more accessible .

Preparation Methods

Synthetic Routes and Reaction Conditions: Dolichol 22 is synthesized through the mevalonate pathway, a crucial metabolic pathway that produces isoprenoids. The synthesis begins with the condensation of farnesyl diphosphate with multiple isopentenyl diphosphate molecules, catalyzed by a cis-prenyltransferase enzyme . This results in the formation of polyprenyl diphosphate, which is then reduced to dolichol by specific reductases .

Industrial Production Methods: Industrial production of this compound involves the extraction and purification from biological sources, such as plant tissues or yeast cells, where it naturally occurs. Advanced techniques like liquid chromatography and mass spectrometry are employed to isolate and quantify this compound from complex mixtures .

Chemical Reactions Analysis

Types of Reactions: Dolichol 22 undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include molecular oxygen and specific oxidases.

    Reduction: Reducing agents such as NADPH-dependent reductases are used.

    Substitution: Reagents like phosphoric acid are employed to form dolichyl phosphate.

Major Products:

Comparison with Similar Compounds

Properties

IUPAC Name

(6E,10E,14E,18E,22E,26E,30E,34E,38E,42E,46E,50E,54E,58E,62E,66E,70E,74E,78E,82E)-3,7,11,15,19,23,27,31,35,39,43,47,51,55,59,63,67,71,75,79,83,87-docosamethyloctaoctaconta-6,10,14,18,22,26,30,34,38,42,46,50,54,58,62,66,70,74,78,82,86-henicosaen-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C110H180O/c1-89(2)45-24-46-90(3)47-25-48-91(4)49-26-50-92(5)51-27-52-93(6)53-28-54-94(7)55-29-56-95(8)57-30-58-96(9)59-31-60-97(10)61-32-62-98(11)63-33-64-99(12)65-34-66-100(13)67-35-68-101(14)69-36-70-102(15)71-37-72-103(16)73-38-74-104(17)75-39-76-105(18)77-40-78-106(19)79-41-80-107(20)81-42-82-108(21)83-43-84-109(22)85-44-86-110(23)87-88-111/h45,47,49,51,53,55,57,59,61,63,65,67,69,71,73,75,77,79,81,83,85,110-111H,24-44,46,48,50,52,54,56,58,60,62,64,66,68,70,72,74,76,78,80,82,84,86-88H2,1-23H3/b90-47+,91-49+,92-51+,93-53+,94-55+,95-57+,96-59+,97-61+,98-63+,99-65+,100-67+,101-69+,102-71+,103-73+,104-75+,105-77+,106-79+,107-81+,108-83+,109-85+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHVHFGNZKPGPFV-MLSWYBMWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)C)CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CCC=C(C)C)CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C110H180O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1518.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dolichol 22
Reactant of Route 2
Dolichol 22
Reactant of Route 3
Dolichol 22
Reactant of Route 4
Dolichol 22
Reactant of Route 5
Dolichol 22
Reactant of Route 6
Dolichol 22

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